molecular formula C13H17IN2O B6645329 N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide

N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide

Cat. No.: B6645329
M. Wt: 344.19 g/mol
InChI Key: CHVUHHMCWYIHMH-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide is a synthetic organic compound characterized by the presence of an iodophenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide typically involves the iodination of a precursor compound, followed by the formation of the piperidine ring. One common method involves the use of N-iodosuccinimide as an iodinating agent, which reacts with a phenyl precursor to introduce the iodine atom . The subsequent formation of the piperidine ring can be achieved through a series of cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to efficiently introduce the iodophenyl group . These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Organolithium reagents or Grignard reagents in dry ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, modulating their activity. The piperidine ring may also play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodophenyl)-4-methylpiperidine-2-carboxamide
  • N-(4-iodophenyl)-4-methylpiperidine-2-carboxamide
  • N-(3-bromophenyl)-4-methylpiperidine-2-carboxamide

Uniqueness

N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide is unique due to the specific positioning of the iodine atom on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .

Properties

IUPAC Name

N-(3-iodophenyl)-4-methylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O/c1-9-5-6-15-12(7-9)13(17)16-11-4-2-3-10(14)8-11/h2-4,8-9,12,15H,5-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVUHHMCWYIHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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